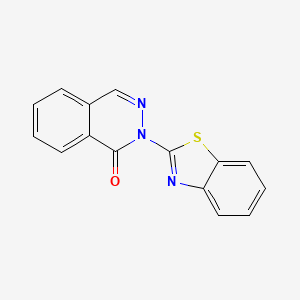

2-(1,3-benzothiazol-2-yl)-1(2H)-phthalazinone

Description

2-(1,3-Benzothiazol-2-yl)-1(2H)-phthalazinone is a heterocyclic compound featuring a phthalazinone core fused with a benzothiazole moiety at position 2. Phthalazinones are known for their diverse pharmacological properties, including antiproliferative, antimicrobial, and enzyme inhibitory activities . For instance, phthalazinones with substitutions at positions 2 or 4 have demonstrated significant biological effects, such as thromboxane A2 inhibition and phosphodiesterase VA selectivity .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS/c19-14-11-6-2-1-5-10(11)9-16-18(14)15-17-12-7-3-4-8-13(12)20-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVNIJZYVBDIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-1(2H)-phthalazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or phthalazinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that 2-(1,3-benzothiazol-2-yl)-1(2H)-phthalazinone exhibits potent anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as AKT and ERK, which are crucial for cell proliferation and survival .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. For instance, compounds derived from benzothiazole-phthalimide hybrids demonstrated significant activity against Staphylococcus aureus and Candida species .

Biological Research

Fluorescent Probes

Due to its unique chemical properties, this compound is being investigated as a fluorescent probe for detecting biological molecules and ions. Its excited state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) properties make it suitable for this application.

Materials Science

The compound is also utilized in the development of new materials with unique optical and electronic properties. Its structural characteristics allow for the synthesis of advanced materials that can be applied in organic electronics and photonics.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of various derivatives of benzothiazole-phthalimide hybrids showed that these compounds could effectively inhibit the growth of breast cancer cell lines (MDA-MB-231 and MCF-7). The lead compound demonstrated the ability to damage nuclear DNA, leading to apoptotic cell death while also preventing cancer cell migration .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial potential of benzothiazole derivatives, compounds were tested against several clinically relevant bacterial strains using the broth microdilution method. Results indicated that most derivatives exhibited significant inhibitory effects against Staphylococcus aureus and fungal strains such as Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Pharmacological Activity

Phthalazinone derivatives exhibit varied biological activities depending on their substitution patterns. The table below compares key pharmacological

Key Observations :

- Antiproliferative Activity: Oxadiazole-substituted phthalazinones (e.g., 4-(5-mercapto-1,3,4-oxadiazol-2-yl)-phthalazinone) show potent activity against cancer cells, likely due to their ability to induce apoptosis via enzyme inhibition . The benzothiazole group in the target compound may similarly enhance cytotoxicity through interactions with cellular thiols or DNA intercalation.

- Antimicrobial Effects: Alkyl-isoindole derivatives exhibit moderate antifungal activity, suggesting that the C-2 substitution in this compound could be optimized for broader microbial targeting .

- Analgesic Potential: The dimethylaminoethyl group in 4-benzyl derivatives enhances bioavailability and receptor binding, a feature that could be explored in benzothiazole analogs .

Structural and Electronic Features

Substituent position and electronic properties critically influence bioactivity:

| Feature | This compound | 4-Substituted Phthalazinones | 2-Substituted Isoindole Derivatives |

|---|---|---|---|

| Substitution Site | C-2 | C-4 | C-2 |

| Electron Effects | Electron-withdrawing (benzothiazole) | Variable (electron-donating/withdrawing groups) | Electron-deficient (isoindole-dione) |

| Molecular Stability | High (aromatic benzothiazole enhances rigidity) | Moderate (depends on C-4 group) | Lower (flexible alkyl chains reduce rigidity) |

| Spectroscopic Data | Inferred: Strong π→π* transitions (UV) | Experimental: FT-IR (C=O stretch at 1680 cm⁻¹) | NMR-confirmed alkyl linkage (δ 3.5–4.2 ppm) |

Key Observations :

- C-2 vs. C-4 Substitution : C-2 substitutions (e.g., benzothiazole) may improve metabolic stability compared to C-4 analogs, which are more prone to enzymatic degradation .

- Electronic Profiles: Benzothiazole’s electron-withdrawing nature could enhance interactions with enzymatic active sites, contrasting with the electron-donating dimethylaminoethyl group in 4-substituted derivatives .

Key Observations :

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-1(2H)-phthalazinone is a derivative of benzothiazole and phthalazinone, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a benzothiazole moiety linked to a phthalazinone ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and phthalazinone structures exhibit significant biological activities. The following sections detail specific activities observed in studies involving this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, this compound has been evaluated for its effects on various cancer cell lines.

- Cell Lines Tested :

- A431 (epidermoid carcinoma)

- A549 (lung carcinoma)

- MDA-MB-231 (triple-negative breast cancer)

Findings :

- The compound demonstrated a dose-dependent inhibition of cell proliferation.

- IC50 values were determined for different cell lines, with notable efficacy against MDA-MB-231 cells (IC50 = 14.0 ± 0.5 μM) and A549 cells (IC50 = 26.2 ± 0.9 μM) .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 14.0 ± 0.5 |

| A549 | 26.2 ± 0.9 |

| A431 | Not specified |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are critical in cancer therapy due to the role of inflammation in tumor progression.

- Mechanism :

- Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.

Results :

- Significant reduction in cytokine levels was observed at concentrations of 1, 2, and 4 μM.

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives indicates that they can inhibit various bacterial and fungal strains.

Findings :

- The compound showed moderate antifungal activity against Candida species with MIC values ranging from 16 μg/mL to 32 μg/mL .

| Microorganism | MIC (μg/mL) |

|---|---|

| Candida glabrata | 16 |

| Candida albicans | 32 |

Mechanistic Studies

Understanding the mechanisms through which these compounds exert their biological effects is crucial for drug development.

Signaling Pathways

Recent studies have indicated that the anticancer effects may be mediated through the inhibition of key signaling pathways:

- AKT Pathway : Inhibition leads to reduced cell survival and proliferation.

- ERK Pathway : Targeting this pathway affects cell cycle progression and apoptosis .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Benzothiazole Derivatives : A series of novel derivatives were synthesized and evaluated for their dual anticancer and anti-inflammatory activities. Compounds similar to this compound showed promising results in reducing tumor cell viability while also lowering inflammatory markers .

- Phthalazinone Hybrids : Research on hybrids combining phthalazinone with benzothiazole indicated enhanced biological activity compared to individual components, suggesting synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.